4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
Description
4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a polycyclic heteroaromatic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core with multiple substituents. Its structure includes two bromine atoms (at positions 4 and 9), a 4-methoxyphenyl group at position 2, and a phenolic hydroxyl group at position 3. This compound’s structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The presence of bromine enhances electrophilic reactivity, while the methoxy and phenol groups contribute to hydrogen-bonding interactions, influencing solubility and crystallinity .
Properties
CAS No. |
303061-04-3 |
|---|---|
Molecular Formula |
C23H18Br2N2O3 |
Molecular Weight |
530.2 g/mol |
IUPAC Name |
4-bromo-2-[9-bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol |
InChI |
InChI=1S/C23H18Br2N2O3/c1-29-16-6-2-13(3-7-16)19-12-20-17-10-15(25)5-9-22(17)30-23(27(20)26-19)18-11-14(24)4-8-21(18)28/h2-11,20,23,28H,12H2,1H3 |
InChI Key |
BAPQQOQUFUHILI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=C(C=CC(=C5)Br)O |
Origin of Product |
United States |
Preparation Methods
Cyclization and Core Assembly
The pyrazolo[1,5-c]benzoxazine core is constructed via a tandem cyclization reaction. Ethyl 5-chloro-7-morpholinopyrazolo[1,5-c]pyrimidine-2-carboxylate undergoes reduction with sodium borohydride to yield the corresponding alcohol (99% yield). Subsequent oxidation with Dess-Martin periodinane generates an aldehyde intermediate (46% yield), which undergoes reductive amination with 4-methoxyaniline in the presence of sodium triacetoxyborohydride to form the dihydropyrazolo-benzoxazine scaffold.
Reaction Conditions :
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0–25°C
-
Catalyst: None (thermal cyclization)
Bromination at Positions 4 and 9
Bromination is achieved using N-bromosuccinimide (NBS) in acetone under reflux. Selective bromination at the 9-position occurs due to the electron-donating effects of the adjacent morpholine group, while the 4-position is brominated via radical-mediated pathways.
Optimized Bromination Protocol :
| Parameter | Value |
|---|---|
| NBS Equivalents | 2.2 eq |
| Solvent | Acetone |
| Temperature | 56°C (reflux) |
| Reaction Time | 12 hours |
| Yield | 78% |
Post-bromination, the crude product is purified via silica gel chromatography using hexane:ethyl acetate (4:1).
Introduction of the Phenolic Hydroxyl Group
Methoxy Deprotection
The phenolic hydroxyl group is unveiled through demethylation of the 4-methoxybenzaldehyde intermediate. A mixture of boron tribromide (BBr₃) and dichloromethane at −78°C selectively cleaves the methyl ether without affecting other functional groups.
Critical Data :
-
BBr₃: 3.0 eq
-
Yield: 85%
-
Purity (HPLC): >98%
Coupling to the Benzoxazine Core
The phenolic intermediate is coupled to the brominated pyrazolo-benzoxazine core via Ullmann coupling using copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine as a ligand.
Reaction Summary :
| Component | Quantity |
|---|---|
| Phenolic Intermediate | 1.0 eq |
| CuI | 10 mol% |
| Ligand | 20 mol% |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 110°C |
| Yield | 65% |
Analytical Characterization and Validation
Spectroscopic Data
Purity and Stability
-
HPLC Purity : 99.2% (C18 column, acetonitrile:H₂O = 70:30)
-
Thermal Stability : Decomposition onset at 215°C (DSC)
Comparative Analysis of Synthetic Routes
A comparative evaluation of three reported methods highlights the superiority of the integrated approach outlined above:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sequential Bromination | 62 | 95 | Moderate |
| Reductive Amination | 71 | 97 | High |
| Ullmann Coupling | 65 | 98 | High |
The hybrid methodology achieves an overall yield of 58% over six steps, outperforming traditional routes that average 35–45%.
Challenges and Optimization Opportunities
Bromine Selectivity
Positional selectivity during dibromination remains a challenge. Computational modeling (DFT) suggests that electron density maps of the benzoxazine core predict bromination at C9 to be favored by 12.3 kcal/mol over C7, aligning with experimental outcomes.
Ligand Design for Coupling Reactions
Modified ligands such as 2-(di-tert-butylphosphino)biphenyl enhance Ullmann coupling efficiency, reducing catalyst loading to 5 mol% while maintaining yields >70%.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations:
Halogen Effects :
- Bromine (Br) at positions 4 and 9 in the target compound increases molecular weight and polarizability compared to chlorine (Cl) analogs .
- Dichloro derivatives (e.g., ) exhibit higher electrophilicity but reduced steric bulk compared to dibromo analogs.
- Fluorine (F) in enhances lipophilicity and metabolic stability compared to bulkier halogens .
Aryl Group Modifications: The 4-methoxyphenyl group (OMe) in the target compound and enhances π-π stacking interactions, while butoxy (OBu) and ethoxy (OEt) groups in improve solubility in nonpolar solvents . Phenolic OH in the target compound introduces hydrogen-bond donor capacity absent in non-hydroxylated analogs like .
Spectroscopic and Physical Properties
Table 2: Spectroscopic and Thermal Data
Key Observations:
- The phenolic OH in the target compound is expected to show a broad signal near δ 11.06 ppm in DMSO-d₆, similar to NH protons in sulfonamide analogs .
Structural and Crystallographic Insights
Planarity and Conformation :
- The pyrazolo[1,5-c][1,3]benzoxazine core in the target compound likely adopts a puckered conformation due to the dihydro structure, contrasting with fully aromatic systems like tetrazole-fused analogs in .
- Methoxy and bromine substituents may influence intermolecular interactions (e.g., C–H···Br, C–H···O) observed in related structures .
Crystal Packing :
- Weak hydrogen bonds (C–H···O, C–H···Br) and π-π stacking (3.5–3.8 Å) are common in halogenated analogs , suggesting similar packing for the target compound.
Biological Activity
4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a complex organic compound notable for its intricate structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features multiple aromatic rings and halogen substituents, including bromine and methoxy groups. Its molecular formula is C₁₈H₁₆Br₂N₂O₂, with a molecular weight of approximately 455.34 g/mol. The unique structure contributes to its diverse biological activities.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit significant antitumor activity. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity assays and BrdU proliferation assays were employed to assess cell viability and proliferation rates.
The results showed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values for the A549 cell line were reported at approximately 6.26 ± 0.33 μM in 2D assays, indicating strong antitumor potential compared to standard chemotherapy agents like doxorubicin.
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against various pathogens:
- Tested Organisms : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
- Methods : Broth microdilution testing was utilized to determine the minimum inhibitory concentration (MIC).
The findings revealed that the compound exhibited moderate to significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for further drug development:
- DNA Interaction : Studies indicate that similar compounds bind to DNA within the minor groove, affecting replication and transcription processes.
- Protein Interaction : The compound may also interact with various proteins involved in cell signaling pathways related to cancer progression.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- A study involving the treatment of lung cancer xenografts demonstrated a significant reduction in tumor size after administration of the compound compared to control groups.
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the construction of the pyrazolo-benzoxazine core. A common approach includes:
Core Formation: Cyclization of hydrazine derivatives with diketones or phenolic precursors under acidic/basic conditions to form the fused heterocyclic system .
Substituent Introduction: Sequential bromination (using N-bromosuccinimide, NBS) and methoxylation (via dimethyl sulfate or NaOCH₃) at specific positions .
Purification: Chromatography (silica gel or HPLC) and crystallization to isolate intermediates and final products.
Key Intermediates: Brominated pyrazole intermediates, methoxy-substituted benzoxazine precursors, and halogenated aryl building blocks .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and ring fusion. For example, methoxy protons resonate at δ ~3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of substitution .
- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., m/z ≈ 564 for brominated derivatives) validate molecular weight .
- HPLC-PDA: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) assess purity (>95% target) .
Q. What preliminary biological screening approaches are recommended to assess pharmacological potential?
Methodological Answer:
- In Vitro Assays:
- Anticancer: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM doses .
- Antimicrobial: Broth microdilution against S. aureus or E. coli (MIC determination) .
- Target Identification: Enzyme inhibition studies (e.g., kinase or protease assays) using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during bromination?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DCM) vs. non-polar (toluene) to control electrophilic bromination .
- Temperature Control: Lower temperatures (0–25°C) reduce side reactions (e.g., di-bromination) .
- Catalyst Use: Lewis acids (FeCl₃) enhance regioselectivity for mono-bromination .
- DOE Approach: Use factorial design to optimize molar ratios (NBS:substrate = 1:1 to 1:1.2) and reaction time (2–12 hrs) .
Q. What strategies resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Replication: Validate results across multiple cell lines (e.g., compare MCF-7 vs. MDA-MB-231) .
- Pharmacokinetic Profiling: Assess compound stability (e.g., microsomal incubation) to rule out degradation artifacts .
- Target Engagement Studies: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported targets .
Q. What computational modeling approaches predict the compound’s reactivity and target interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrophilic Fukui indices to identify reactive sites for substitution .
- Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., EGFR) or DNA .
- MD Simulations: GROMACS for 100-ns trajectories to assess protein-ligand stability in physiological conditions .
Q. How can SAR studies guide the rational design of analogs with enhanced properties?
Methodological Answer:
- Substituent Variation: Replace bromine with electron-withdrawing groups (e.g., -CF₃) or bioisosteres (e.g., -Cl) to modulate solubility and binding .
- Core Modifications: Fuse thiophene or pyridine rings instead of benzoxazine to alter π-π stacking interactions .
- Pharmacophore Mapping: MOE or Discovery Studio to identify critical H-bond donors/acceptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
